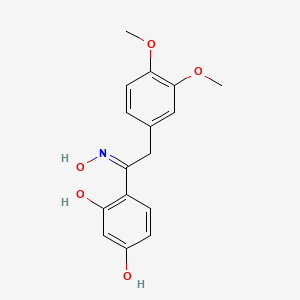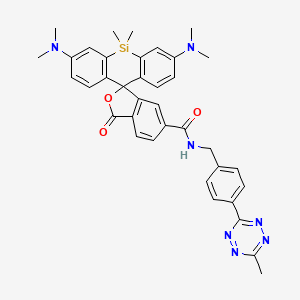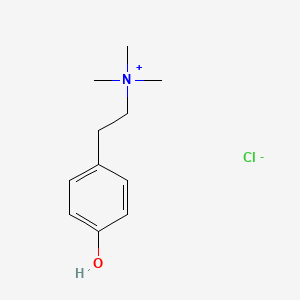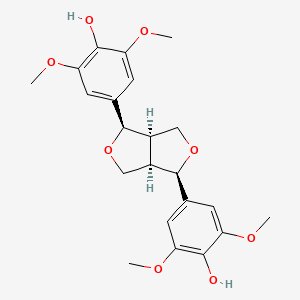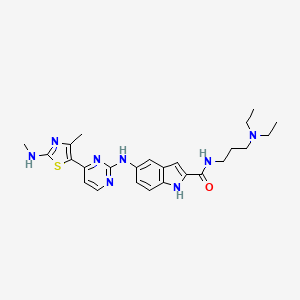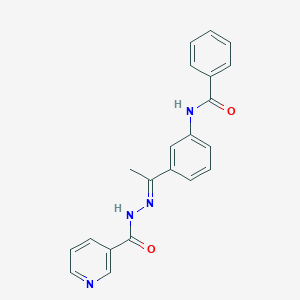
Vegfr-2-IN-40
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2-IN-40 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking the blood supply to the tumor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-40 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of quinoxaline-based derivatives. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr-2-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinoxaline N-oxide derivatives, while reduction may produce reduced quinoxaline derivatives .
Applications De Recherche Scientifique
Vegfr-2-IN-40 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in endothelial cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers by inhibiting tumor angiogenesis.
Industry: Utilized in the development of new anti-angiogenic drugs and as a reference compound in drug screening assays
Mécanisme D'action
Vegfr-2-IN-40 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its activation by vascular endothelial growth factor (VEGF). This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways affected include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, and NCK-p38-MAPKAPK2/3 pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenvatinib: Another VEGFR-2 inhibitor used in cancer therapy.
Cabozantinib: A multi-kinase inhibitor that targets VEGFR-2 among other receptors.
Tivozanib: A selective VEGFR-2 inhibitor approved for the treatment of renal cell carcinoma
Uniqueness
Vegfr-2-IN-40 is unique due to its specific binding affinity and selectivity for VEGFR-2, which may result in fewer off-target effects compared to other inhibitors. Additionally, its chemical structure allows for modifications that can enhance its pharmacokinetic properties and therapeutic efficacy .
Propriétés
Formule moléculaire |
C21H18N4O2 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-[(E)-1-(3-benzamidophenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-15(24-25-21(27)18-10-6-12-22-14-18)17-9-5-11-19(13-17)23-20(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26)(H,25,27)/b24-15+ |
Clé InChI |
CYIIXBLCYHKUNS-BUVRLJJBSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





